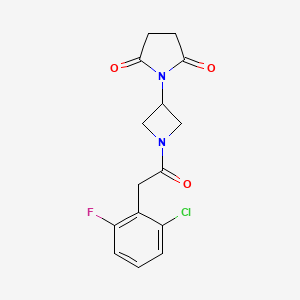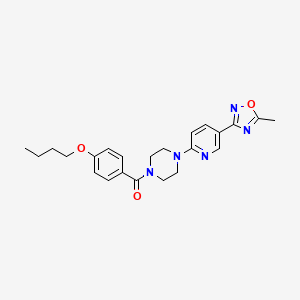![molecular formula C16H19N5O3 B2724099 6-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one CAS No. 2097922-97-7](/img/structure/B2724099.png)
6-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a 2,6-dimethylpyrimidin-4-yl group, which is a type of pyrimidine, a class of organic compounds with a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular formula of the compound is C16H19N5O3. It contains a pyrrolidine ring and a pyrimidine ring, both of which contribute to the stereochemistry of the molecule .Physical And Chemical Properties Analysis
The molecular weight of the compound is 329.36. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the information I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis and Plant Growth Stimulation : A derivative of the compound, involving pyrimidine fragments, showed pronounced plant growth stimulating effects (Pivazyan et al., 2019).
Antimicrobial Agents : Derivatives of the compound have been synthesized as antimicrobial agents, displaying good antibacterial and antifungal activities (Hossan et al., 2012).
Anti-inflammatory Agents : The synthesis of pyrimidine derivatives as potential anti-inflammatory agents has been explored, showing comparable activity to known anti-inflammatory drugs (Amr et al., 2007).
Antiviral Activity : Some derivatives have shown moderate to high antiviral activity against the hepatitis B virus (El‐Sayed et al., 2009).
Insecticidal and Antibacterial Potential : Compounds linked with pyrimidine have been evaluated for insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).
Crystal Structure Analysis : Studies on the crystal structure of pyrimidine derivatives have been conducted, providing insights into their electronic structures (Orozco et al., 2009).
Therapeutic Applications
Analgesic, Anticonvulsant, and Antiparkinsonian Agents : Research has been done on the synthesis of pyrimidine derivatives for use as analgesic, anticonvulsant, and antiparkinsonian agents, showing promising results compared to reference drugs (Amr et al., 2003).
Antihypertensive Agents : Studies have indicated the potential use of pyrimidine derivatives as antihypertensive agents, with some compounds showing significant activity in this regard (Bergmann & Gericke, 1990).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-10-8-14(18-11(2)17-10)24-12-6-7-21(9-12)16(23)13-4-5-15(22)20(3)19-13/h4-5,8,12H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIRIBOLUZXWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2724017.png)


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)furan-3-carboxamide](/img/structure/B2724021.png)
![N-[4-(acetylamino)phenyl]-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2724022.png)



![2-bromo-N-[cyano(2-methoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B2724029.png)

![N-(2,5-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2724034.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2724035.png)
![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2724037.png)